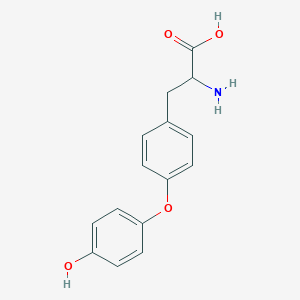

DL-THYRONINE

Description

Thyronine is a tyrosine derivative where the phenolic hydrogen of tyrosine is substituted by 4-hydroxyphenyl. It is a tyrosine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862705 | |

| Record name | O-(4-Hydroxyphenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-10-2 | |

| Record name | DL-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-hydroxyphenyl)-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Analog Design for Dl Thyronine

Modern Methodologies for DL-Thyronine and its Derivatives

Contemporary synthetic chemistry offers a diverse toolkit for the preparation of this compound and its derivatives. These methods are designed to be efficient, and adaptable, and to provide access to a wide range of structural modifications.

Stereoselective Synthesis of Enantiomers (D- and L-Thyronine)

The biological activities of thyronine are stereospecific, making the synthesis of enantiomerically pure D- and L-thyronine a critical objective. Stereoselective synthesis ensures that the desired enantiomer is produced with high purity, which is essential for accurate pharmacological evaluation. Various approaches have been developed to achieve this, often employing chiral auxiliaries, asymmetric catalysis, or starting from chiral precursors like L-tyrosine. nih.govharvard.edu For instance, a known route starting from L-tyrosine has been utilized to synthesize key fragments for the total synthesis of complex natural products. harvard.edu The stereoselective synthesis of related amino acids, such as metyrosine, has also been achieved with high diastereomeric purity through processes that involve the precipitation of the desired diastereomer from solution. google.com Such methods often allow for the production of the target compound in a substantially diastereomerically pure form. google.com

Synthesis of Halogenated and Alkyl/Aryl Substituted Analogues

The substitution pattern on the thyronine scaffold, particularly with halogens and alkyl or aryl groups, profoundly influences its biological activity. Synthetic chemists have devised numerous strategies to introduce these modifications at specific positions on the thyronine rings.

The introduction of fluorine into the thyronine structure can significantly alter its metabolic stability and receptor binding affinity. Syntheses of various fluorinated analogs, such as 3'-fluoro-dl-thyronine, 3'-fluoro-3,5-diiodo-dl-thyronine, and 3'-fluoro-5'-iodo-3,5-diiodo-dl-thyronine, have been described. caltech.edu These syntheses often involve multi-step procedures starting from appropriately fluorinated precursors. caltech.edu The catalytic synthesis of fluorinated aryl compounds, which can serve as building blocks for these analogs, is an active area of research. researchgate.net The effect of ring fluorination on the pharmacology of these analogs is a key area of investigation. scispace.com

3,5-Diiodo-L-thyronine (B1664108) (T2) and 3,5,3'-triiodo-L-thyronine (T3) are biologically significant metabolites of thyroxine. researchgate.net While T3 is the most potent endogenous thyroid hormone, T2 has also been shown to have biological effects. researchgate.net The synthesis of these and other iodinated analogs is crucial for studying their physiological roles. One method for preparing thyroid hormone metabolites is through the photolysis of thyroxine and its analogs in the near UV range. pnas.org This method allows for the stepwise removal of iodine atoms, with those on the phenolic ring being removed preferentially. pnas.org For instance, irradiation of thyroxine can yield T3, and further irradiation can produce 3,5-diiodothyronine. pnas.org Similarly, photolysis of reverse triiodothyronine (3,3',5'-triiodothyronine) can produce 3,3'-diiodothyronine (B1196669). pnas.org

In addition to photolytic methods, traditional chemical syntheses are widely used. For example, twenty-nine novel 3'-substituted derivatives of T3 were synthesized using established methods as well as a new route involving the manipulation of a 3'-formyl intermediate. nih.gov The synthesis of various halogenated D-thyronine analogs, including those with bromo, chloro, and iodo substitutions, has also been reported. ohsu.edu

| Compound | Starting Material | Synthetic Method | Key Findings |

| 3,5,3'-Triiodothyronine (T3) | Thyroxine (T4) | Photolysis (>340-nm light) | Preferential removal of one iodine atom from the phenolic ring. pnas.org |

| 3,5-Diiodothyronine (T2) | Thyroxine (T4) | Photolysis (>300-nm light) | Stepwise removal of additional iodine atoms after T3 formation. pnas.org |

| 3,3'-Diiodothyronine | Reverse T3 | Photolysis (>340-nm light) | Removal of one iodine atom from the phenolic ring. pnas.org |

| 3'-Substituted T3 Analogs | Various | Established chemical methods and a new route via a 3'-formyl intermediate | Exploration of structure-activity relationships at the 3'-position. nih.gov |

Fluorinated Analogues of Thyronine

Strategies for High Specific Activity Isotope Labeling

Isotopically labeled thyronine derivatives are indispensable tools for metabolic studies, receptor binding assays, and radioimmunoassays. nih.govoup.comspringernature.com The primary goal is to produce these labeled compounds with high specific activity to enable sensitive detection.

The chloramine-T radioiodination method is a common technique for producing high specific activity ¹²⁵I-labeled triiodothyronine and thyroxine. nih.gov The specific activities achieved can vary depending on the starting material (e.g., diiodothyronine or triiodothyronine) because both substitution and exchange of iodine atoms can occur. nih.gov For example, starting with diiodothyronine, specific activities of approximately 2400 Ci/g for ¹²⁵I-triiodothyronine and 5200 Ci/g for ¹²⁵I-thyroxine have been achieved. nih.gov

Another approach involves the photolysis of appropriately labeled thyroxine or reverse triiodothyronine to obtain specifically labeled metabolites. pnas.org This method has been used to prepare metabolites like 3-iodothyronine and 3,3'-diiodothyronine labeled in the nonphenolic ring, which were not previously accessible by other means. pnas.org The synthesis of ¹³C₆-labeled thyroid hormone analogues has also been developed, utilizing a Chan-Lam coupling reaction to form the diphenyl ether bond. eur.nl

| Labeled Compound | Label | Starting Material | Method | Specific Activity/Significance |

| ¹²⁵I-Triiodothyronine | ¹²⁵I | Diiodothyronine | Chloramine-T Radioiodination | ~2400 Ci/g nih.gov |

| ¹²⁵I-Thyroxine | ¹²⁵I | Diiodothyronine | Chloramine-T Radioiodination | ~5200 Ci/g nih.gov |

| ¹²⁵I-Triiodothyronine | ¹²⁵I | Triiodothyronine | Chloramine-T Radioiodination | ~1200 Ci/g nih.gov |

| ¹²⁵I-Thyroxine | ¹²⁵I | Triiodothyronine | Chloramine-T Radioiodination | ~4000 Ci/g nih.gov |

| Nonphenolic ring-labeled 3-iodothyronine | Isotope Label | Labeled Thyroxine | Photolysis | Enables specific metabolic studies. pnas.org |

| ¹³C₆-labeled T0, 3,5-T2, TA3, TA4 | ¹³C | ¹³C₆-bromo-benzene | Multi-step synthesis with Chan-Lam coupling | Provides internal standards for analysis. eur.nl |

Rational Design of this compound Analogues and Mimetics

The rational design of this compound analogues aims to create compounds with improved therapeutic properties, such as enhanced selectivity for specific thyroid hormone receptor (TR) isoforms (TRα or TRβ) or tissues. nih.govoup.com This approach is guided by an understanding of the structure-activity relationships of thyronine and its interaction with its receptors.

A key strategy in rational drug design is the replacement of the biaryl-ether core of thyroid hormones with other scaffolds, such as a diphenylmethane (B89790) moiety. unina.it This modification, combined with an oxyacetic acid side chain, has been shown to confer TRβ selectivity. unina.it The design of new thyromimetics often involves exploring a broad range of chemical types to discover novel compounds that can selectively activate a particular receptor isoform. ohsu.edu

The synthesis of libraries of analogs with systematic variations allows for the detailed exploration of structure-activity relationships. For example, a series of 5'-substituted GC-1 analogues were prepared to investigate the impact of modifications on TR isoform binding and transcriptional activation. nih.gov This study revealed that while substitution at the 5'-position generally decreased binding affinity, most compounds retained TRβ-selectivity, and one even acted as a thyroid hormone antagonist. nih.gov

The development of thyromimetics has been informed by the study of mutations in thyroid hormone receptors, which has enhanced the understanding of differential tissue-specific effects of TRα and TRβ. nih.gov This knowledge has guided the design of analogs that aim to retain the beneficial metabolic effects of thyroid hormones while avoiding undesirable side effects, such as those on the heart. oup.com

Structure-Activity Relationship (SAR) Studies in Analogue Development

The development of synthetic analogs of this compound has been guided by extensive structure-activity relationship (SAR) studies. These investigations have been crucial in defining the essential structural features required for the biological activity of thyroid hormones and their mimetics. oncohemakey.com The fundamental structure for activity is the thyronine nucleus, which consists of a diphenyl ether where the two phenyl rings are angled at approximately 120 degrees. oncohemakey.com The bulky iodine substituents at the 3,5,3', and 5' positions in the native hormone, thyroxine (T4), restrict rotational freedom, forcing the rings into a nearly perpendicular orientation. oncohemakey.com

Early SAR studies, dating back to the mid-20th century, involved synthesizing and testing variations of the thyroxine structure to understand the molecular determinants of its activity. ohsu.edu These initial efforts were often complicated by the fact that T4 was thought to be the primary active form of the hormone, and the available assays relied on broad physiological measurements, which obscured the direct relationship between structure and activity. ohsu.edu

Influence of Substituent Position and Type on Activity

The nature and position of substituents on the thyronine core profoundly influence the activity and receptor selectivity of its analogs. The 4'-hydroxyl group on the outer ring is critical for binding and functional activity, primarily through a hydrogen bond interaction with the thyroid hormone receptor. nih.gov

Halogen substitutions at the 3,5 and 3',5' positions have been a major focus of SAR studies. Early research explored the replacement of iodine with other halogens like bromine and chlorine. ohsu.edu It was found that analogs with iodine at the 3,5-position and bromine at the 3',5'-position were generally more active than those with the reverse substitution pattern. ohsu.edu Bromine-substituted analogs consistently showed greater potency than their chlorine-substituted counterparts. ohsu.edu

Non-halogen substituents have also been extensively investigated to enhance receptor selectivity, particularly for the thyroid hormone receptor β (THRβ). For instance, replacing the iodine at the R1 position (3'-position) with an isopropyl group and the iodine at the R3 position (5-position) with a methyl group resulted in a compound with 50-fold greater selectivity for THRβ over THRα. nih.gov Further modifications, such as replacing the R4 side chain with an oxyacetic acid, led to the development of sobetirome (B1681897) (GC-1), a thyromimetic with a binding affinity for THRβ comparable to the native T3 hormone. nih.gov

The following table summarizes the influence of various substituents on the activity of this compound analogs:

| Substituent Position | Substituent Type | Effect on Activity | Reference(s) |

| 3,5-positions (Inner Ring) | Iodine | Essential for high affinity binding. | nih.gov |

| Methyl | Can enhance THRβ selectivity. | nih.gov | |

| 3'-position (Outer Ring) | Isopropyl | Increases THRβ selectivity. | nih.gov |

| Methylenepyrazinone | Reduces cardiac activity while retaining some liver activity. | nih.gov | |

| 5'-position (Outer Ring) | Bromine | Can maintain activity, often with reduced potency compared to iodine. | ohsu.edu |

| 4'-position (Outer Ring) | Hydroxyl (OH) | Crucial for receptor binding via hydrogen bonding. | nih.gov |

| Side Chain (R4) | Oxyacetic acid | Contributes to THRβ selectivity. | nih.gov |

| Phosphonic acid | Can act as a prodrug moiety. | nih.gov |

Design of Thyromimetics with Modified Selectivity

A primary goal in the design of this compound analogs has been to create thyromimetics with modified selectivity, particularly for the thyroid hormone receptor β (THRβ). researchgate.netnih.gov The rationale behind this is that THRβ activation is associated with beneficial metabolic effects, such as lowering cholesterol, while THRα activation is linked to undesirable cardiovascular effects. researchgate.netnih.gov

The development of THRβ-selective agonists has been a focus of research for treating conditions like dyslipidemia and non-alcoholic fatty liver disease (NAFLD). researchgate.netfrontiersin.org By exploiting differences in the ligand-binding domains of THRα and THRβ, medicinal chemists have designed compounds that preferentially bind to and activate THRβ. nih.gov A key structural difference that has been exploited is a single amino acid variation in the ligand-binding pocket of the two receptors. nih.gov

Several strategies have been employed to achieve THRβ selectivity:

Modification of the 3' and 5' substituents: As mentioned earlier, replacing the bulky iodine atoms with other groups like isopropyl and methyl has proven effective. nih.gov

Alteration of the side chain: Replacing the alanine (B10760859) side chain with other functional groups, such as oxyacetic acid, has also contributed to enhanced THRβ selectivity. nih.gov

Introduction of novel ring structures: Some thyromimetics have incorporated different heterocyclic rings in place of the phenyl rings to modulate receptor affinity and selectivity. mdpi.com

Examples of thyromimetics with modified selectivity include Sobetirome (GC-1), Eprotirome (KB-2115), and Resmetirom (MGL-3196). researchgate.netnih.gov These compounds have shown promise in clinical trials for their ability to reduce LDL cholesterol and liver fat. researchgate.netnih.gov

The following table presents key thyromimetics and their selectivity profiles:

| Thyromimetic | Key Structural Modifications | Receptor Selectivity | Primary Therapeutic Target | Reference(s) |

| Sobetirome (GC-1) | 3,5-dimethyl, 3'-isopropyl, oxyacetic acid side chain | THRβ selective | Dyslipidemia, NAFLD | nih.govresearchgate.net |

| Eprotirome (KB-2115) | Halogenated with a different side chain | THRβ selective | Dyslipidemia | researchgate.netnih.gov |

| Resmetirom (MGL-3196) | Cyanoazauracil substituent | THRβ selective (28-fold higher for TRβ) | NAFLD/NASH | researchgate.netmdpi.com |

| VK2809 | Phosphonic acid prodrug | THRβ selective | NAFLD | nih.govresearchgate.net |

Biomimetic Approaches to Deiodination and Coupling Reactions

The biosynthesis of thyroid hormones involves two key enzymatic processes: the coupling of two diiodotyrosine molecules to form the thyronine backbone and the subsequent deiodination of thyroxine (T4) to the more active triiodothyronine (T3). colostate.edu Researchers have developed biomimetic systems to mimic these reactions, providing insights into the natural processes and offering alternative synthetic routes.

Biomimetic Coupling Reactions:

The in vivo coupling reaction is catalyzed by thyroid peroxidase. colostate.edu Biomimetic studies have explored non-enzymatic methods to achieve this coupling. One approach involves the oxidative coupling of N-acetyl-3,5-diiodotyrosine ethyl ester, which yields the corresponding N-acetylthyroxine ethyl ester. researchgate.net These studies have shown that various mechanisms, including those involving quinone methide intermediates, can lead to the formation of the thyroxine structure. researchgate.net

Biomimetic Deiodination:

The deiodination of thyroid hormones is carried out by a family of selenoenzymes called iodothyronine deiodinases (DIOs). nih.govnih.gov There are three main isoforms: DIO1, DIO2, and DIO3, which exhibit different regioselectivity. nih.gov Biomimetic models have been developed to understand the mechanism of these enzymes and to create small molecules that can replicate their activity.

Selenium-based compounds have been particularly successful as deiodinase mimics. nih.govnih.gov For example, naphthalene-based molecules with a 1,8-dichalcogen (selenium or sulfur) arrangement can perform tyrosyl ring deiodination of T4 and T3. nih.govnih.gov Mechanistic studies suggest that the formation of a halogen bond between the iodine atom of the thyronine and the selenium atom of the mimic is a crucial step in the deiodination process. acs.org The electronic properties of the phenolic ring can also influence the regioselectivity of deiodination by these mimics. nih.gov

Recent research has also explored selenium-independent deiodination mechanisms. rsc.org Computational studies have proposed a novel deiodination pathway based on halogen bonding that does not require a selenium-based catalyst. rsc.org These findings open up new avenues for understanding and manipulating thyroid hormone metabolism.

Molecular and Cellular Mechanisms of Action

Cellular Uptake and Transport Mechanisms of Thyronines

Contrary to the historical belief that lipophilic thyronines could freely diffuse across cell membranes, it is now well-established that their movement is a carrier-mediated process. oup.comnih.govrestorativemedicine.orgrestorativemedicine.org This transport is crucial for the intracellular action and metabolism of thyroid hormones. nih.govoup.com The uptake process is saturable and, in some cell types, dependent on energy and sodium ions. oup.comnih.gov

Several families of transporter proteins are responsible for the cellular uptake and efflux of thyronines. solvobiotech.com Key among these are the Monocarboxylate Transporters (MCTs), Organic Anion Transporting Polypeptides (OATPs), and L-Type Amino Acid Transporters (LATs).

Monocarboxylate Transporter 8 (MCT8) , encoded by the SLC16A2 gene, is a highly specific and active transporter for iodothyronines, particularly T3 and T4. solvobiotech.comnih.govnih.govoup.com It facilitates both the uptake and efflux of these hormones. frontiersin.orgscielo.br Mutations in MCT8 lead to the Allan-Herndon-Dudley syndrome, a severe X-linked condition characterized by psychomotor retardation and abnormal serum thyroid hormone levels, highlighting its critical role in neuronal thyroid hormone supply. nih.govnih.govfrontiersin.org

Monocarboxylate Transporter 10 (MCT10) , also known as T-type amino acid transporter 1 (TAT1), is the closest homolog to MCT8. nih.govsolvobiotech.com It transports aromatic amino acids and is also an active iodothyronine transporter, showing a preference for T3. nih.govoup.comsolvobiotech.comoup.com MCT10 facilitates bidirectional transport of thyronines and its activity can be influenced by the presence of aromatic amino acids. oup.combioscientifica.com While its full physiological role is still under investigation, it is considered a significant thyroid hormone transporter. bioscientifica.com

Organic Anion Transporting Polypeptide 1C1 (OATP1C1) is a high-affinity transporter primarily for T4 and its metabolite, reverse T3 (rT3). nih.govoup.commdpi.com It shows little to no transport activity for T3. nih.gov OATP1C1 is notably expressed at the blood-brain barrier and is thought to be a key player in the transport of T4 from the blood into the brain. nih.govoup.comnih.gov By facilitating the entry of T4 into cells like astrocytes, it makes the prohormone available for conversion to the active T3. nih.gov

L-Type Amino Acid Transporter 2 (LAT2) , a heterodimeric protein, is involved in the transport of neutral amino acids and has been shown to transport iodothyronines. oup.comnih.govsolvobiotech.com Studies indicate that LAT2 preferentially transports 3,3'-diiodo-L-thyronine (3,3'-T2) and, to a lesser extent, T3. nih.govnih.govendocrine-abstracts.org Its broad substrate specificity suggests a role in the transport of various thyroid hormone metabolites, potentially contributing to their clearance or cellular availability. oup.comnih.govsolvobiotech.com

Interactive Table of Key Thyronine Transporters

| Transporter | Gene | Primary Substrates | Key Tissue Expression | Primary Function in Thyronine Transport |

|---|---|---|---|---|

| MCT8 | SLC16A2 | T3, T4, rT3, 3,3'-T2 nih.govfrontiersin.org | Brain (neurons), Liver, Kidney, Placenta solvobiotech.comscielo.br | Uptake and efflux of T3 and T4 across cell membranes, crucial for neuronal T3 supply. oup.comfrontiersin.org |

| MCT10 | SLC16A10 | T3, T4, Aromatic Amino Acids nih.govsolvobiotech.com | Kidney, Skeletal Muscle, Liver solvobiotech.combioscientifica.com | Bidirectional transport of T3 and aromatic amino acids. oup.combioscientifica.com |

| OATP1C1 | SLCO1C1 | T4, rT3 nih.govoup.commdpi.com | Brain (capillaries, choroid plexus) nih.govnih.gov | Transport of T4 across the blood-brain barrier. nih.govoup.com |

| LAT2 | SLC7A8 | 3,3'-T2, T3, Neutral Amino Acids oup.comnih.govnih.gov | Kidney, Liver, Brain (astrocytes, microglia), Placenta nih.govsolvobiotech.com | Transport of thyroid hormone metabolites and T3. nih.govsolvobiotech.com |

The brain is a critical target for thyroid hormones, and their passage into the central nervous system is tightly controlled by the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (B-CSF-B). frontiersin.orgoup.comnih.govfrontiersin.org This transport is not a simple diffusion process but is mediated by the specific transporters discussed above. nih.govoup.com

OATP1C1 is highly expressed in the capillary endothelial cells that form the BBB and is considered a primary gateway for T4 entry into the brain. nih.govoup.comnih.govoup.com MCT8 is also expressed at the BBB and is crucial for the transport of both T4 and T3. nih.govfrontiersin.org In humans, MCT8 appears to be the main transporter for both hormones across the BBB. nih.gov

Once inside the brain, a complex interplay between different cell types and transporters ensures the delivery of active T3 to neurons. nih.gov T4 taken up by astrocytes via OATP1C1 can be converted to T3 by the enzyme deiodinase type 2 (DIO2). nih.gov This newly synthesized T3 can then be released and subsequently taken up by neurons, a process heavily reliant on MCT8. nih.govoup.comoup.com This intricate system highlights the importance of transporters in regulating local thyroid hormone availability within the brain. oup.comoup.com

Role of Specific Transporters (e.g., MCT8, MCT10, OATP1C1, LAT2)

Deiodination Pathways and Enzyme Kinetics

Deiodination, the enzymatic removal of iodine atoms, is the principal pathway for the metabolic activation and inactivation of iodothyronines. nih.govmdpi.com This process allows for the fine-tuning of thyroid hormone activity at the cellular level. nih.gov

Three types of selenocysteine-containing enzymes, known as iodothyronine deiodinases (DIOs), catalyze these reactions. They share homologous sequences but differ in their location, substrate preference, and regioselectivity—the specific iodine atom they remove. nih.govnih.govresearchgate.netnih.gov

Deiodinase Type 1 (DIO1): Found mainly in the liver, kidneys, and thyroid, DIO1 can perform both outer ring deiodination (ORD) to convert T4 to active T3, and inner ring deiodination (IRD) to inactivate T4 and T3. nih.govnih.gov

Deiodinase Type 2 (DIO2): Located primarily in the brain, pituitary gland, and brown adipose tissue, DIO2 is exclusively an activating enzyme. nih.gov It catalyzes the ORD of T4 to generate the bulk of intracellular T3 in these tissues. nih.govnih.gov

Deiodinase Type 3 (DIO3): As the main physiological inactivator of thyroid hormones, DIO3 is abundant in the developing brain, placenta, and skin. nih.govnih.gov It exclusively removes an iodine atom from the inner ring (IRD), converting T4 to inactive rT3 and T3 to inactive 3,3'-T2. nih.govmdpi.com

The precise molecular basis for the distinct regioselectivity among the deiodinase isoforms is not yet fully understood, despite their structural similarities. nih.govnih.gov

Interactive Table of Iodothyronine Deiodinases

| Deiodinase | Location | Primary Reaction | Regioselectivity | Physiological Role |

|---|---|---|---|---|

| DIO1 | Liver, Kidney, Thyroid nih.gov | T4 → T3, T4 → rT3, T3 → 3,3'-T2 | Outer & Inner Ring nih.gov | Systemic T3 production and clearance of iodothyronines. |

| DIO2 | Brain, Pituitary, Brown Adipose Tissue nih.gov | T4 → T3 | Outer Ring nih.gov | Local intracellular T3 production. nih.gov |

| DIO3 | Brain, Placenta, Skin nih.gov | T4 → rT3, T3 → 3,3'-T2 | Inner Ring nih.gov | Inactivation of thyroid hormones, protecting tissues from excess T3. mdpi.com |

The activity of deiodinases is subject to tight regulation. A key post-translational mechanism controlling DIO2 activity is ubiquitination. nih.govwikipedia.orgoup.com When DIO2 binds to its substrate, T4, it undergoes ubiquitination, a process where ubiquitin molecules are attached. nih.gov This modification inactivates the enzyme, disrupts its dimeric structure, and marks it for degradation by the proteasome. nih.govwikipedia.orgnih.gov

This inactivation is not permanent. The process can be reversed by deubiquitinating enzymes (DUBs), such as the von Hippel-Lindau protein-interacting deubiquitinating enzymes (VDUs). nih.govjci.org De-ubiquitination removes the ubiquitin tags, restoring DIO2's catalytic activity and preventing its degradation. nih.govwikipedia.org This rapid on/off switch allows for precise, real-time control of intracellular T3 levels in response to cellular needs, without relying on slower changes in gene transcription. nih.govjci.org

To better understand the mechanisms of deiodination, researchers have developed small-molecule synthetic compounds that mimic the action of deiodinase enzymes. nih.govmdpi.combioscientifica.com These selenium-based compounds have provided valuable insights into the chemical reactions involved. nih.govnih.gov

For example, naphthalene-based molecules containing selenium have been shown to effectively remove iodine from the inner (tyrosyl) ring of T4 and T3, mimicking the action of DIO3. nih.govmdpi.comresearchgate.net Studies with these mimics have supported the proposed mechanism involving the formation of a selenenyl iodide intermediate during the deiodination process. bioscientifica.comresearchgate.net Furthermore, modifying the chemical structure of these mimics can alter their regioselectivity, helping to elucidate the factors that determine whether the inner or outer ring iodine is removed. nih.govmdpi.com These biomimetic systems are powerful tools for probing the intricate details of the deiodination reaction that are difficult to study directly in the complex biological enzymes. bioscientifica.comresearchgate.net

Regulation of Deiodinase Activity (e.g., Ubiquitination/De-ubiquitination)

Metabolic Pathways and Biological Roles of DL-Thyronine Metabolites (e.g., T2)

This compound is a precursor to several metabolites, with 3,5-diiodo-L-thyronine (B1664108) (T2) being one of the most biologically active and extensively studied. mdpi.comnih.gov T2 is an endogenous metabolite of thyroid hormones, believed to be formed primarily from the deiodination of 3,5,3′-triiodothyronine (T3). frontiersin.orgnih.govmdpi.com While historically considered an inactive byproduct, over three decades of research have established that T2 possesses significant metabolic activities, often acting through mechanisms distinct from T3. mdpi.comnih.gov It exerts rapid effects on energy metabolism, with the mitochondria being a principal cellular target. nih.govpagepressjournals.org

Impact on Mitochondrial Function and Oxidative Stress

The primary mechanism through which T2 exerts its metabolic effects is the modulation of mitochondrial function. mdpi.comresearchgate.netpagepressjournals.org T2 administration rapidly stimulates mitochondrial respiration and enhances fatty acid oxidation in tissues like the liver, skeletal muscle, and brown adipose tissue. nih.govplos.org This leads to increased energy expenditure and thermogenesis. plos.orgfrontiersin.org T2 achieves this, in part, by stimulating mitochondrial uncoupling, which results in a less efficient utilization of substrates for ATP synthesis and a greater dissipation of energy as heat. nih.govnih.gov In human alveolar epithelial cells, T2 pretreatment was found to enhance cytochrome c oxidase (COX) activity and prevent impairments in ATP synthesis induced by cigarette smoke. mdpi.com

The impact of T2 on oxidative stress is complex and appears to be context-dependent. Several studies report a protective role for T2 against oxidative stress. frontiersin.org For instance, T2 administration to rats on a high-fat diet was shown to ameliorate mitochondrial oxidative stress by reducing hydrogen peroxide (H₂O₂) release and lipid peroxidation (malondialdehyde levels). nih.govfrontiersin.org This protective effect is associated with an increase in the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2) and peroxiredoxin 3 (PRDX3). frontiersin.org Similarly, in cell culture, T2 treatment reduced basal levels of superoxide anion and H₂O₂. mdpi.com

Conversely, other research indicates that under certain conditions, T2 can increase oxidative stress. In the gastrocnemius muscle of rats on a high-fat diet, T2 treatment led to a further increase in mitochondrial H₂O₂ release and levels of carbonylated proteins compared to high-fat diet alone. nih.gov This suggests that the effect of T2 on the redox balance may vary depending on the tissue type and the specific physiological or pathological state.

Modulation of Lipid Metabolism

A significant biological role of T2 is its potent modulation of lipid metabolism, particularly its beneficial hypolipidemic effects. nih.gov T2 has been shown to prevent and even reverse hepatic steatosis (fatty liver) induced by high-fat diets in animal models. nih.govfrontiersin.org This anti-steatotic effect is primarily driven by the stimulation of hepatic mitochondrial fatty acid oxidation. nih.govbioscientifica.combioscientifica.com By enhancing the capacity of the liver to burn fat for energy, T2 effectively reduces the accumulation of lipids within hepatocytes. frontiersin.org

The mechanisms underlying T2's influence on lipid metabolism involve changes in the expression of key genes. T2 administration to high-fat diet-fed rats has been shown to counteract many of the diet-induced changes in the transcription of genes involved in lipid oxidation, storage, and secretion. bioscientifica.combioscientifica.com Specifically, T2 appears to promote pathways of lipid mobilization from lipid droplets and their secretion as very-low-density lipoproteins (VLDL), while simultaneously stimulating lipid oxidation pathways. bioscientifica.combioscientifica.com In vitro studies using "fatty hepatocytes" have confirmed that T2 reduces the number and size of lipid droplets, making stored triglycerides more accessible for catabolism. nih.gov Furthermore, T2 administration can lead to a reduction in circulating levels of total cholesterol, LDL cholesterol, and triglycerides. nih.gov

| Process | Effect of T2 | Key Mediators/Observations |

|---|---|---|

| Hepatic Lipid Accumulation | Reduction/Reversal of Steatosis | Decreased number and size of lipid droplets. nih.govnih.gov |

| Mitochondrial Fatty Acid Oxidation | Increased | Enhanced carnitine palmitoyl (B13399708) transferase (CPT) activity. nih.gov |

| Circulating Lipids | Decreased | Reduction in total cholesterol, LDL, and triglycerides. nih.gov |

| Gene Expression (Lipid Storage) | Prevents HFD-induced changes | Counteracts upregulation of genes leading to lipid storage. bioscientifica.combioscientifica.com |

| Gene Expression (Lipid Mobilization/Secretion) | Promoted | Promotes expression of genes for lipid mobilization and VLDL secretion. bioscientifica.combioscientifica.com |

Advanced Analytical Methodologies for Thyronine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique in thyronine analysis, facilitating the separation of closely related compounds and their accurate measurement. Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are central to this field.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a prominent tool for the sensitive and specific quantification of thyronine and its derivatives in diverse biological samples. This technique synergizes the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Researchers have successfully developed and validated a range of LC-MS/MS methods for analyzing thyroid hormones and their metabolites. For example, a method for the concurrent determination of 15 compounds related to thyroid hormones, including thyronine, in human serum and urine has been established. This method employs a straightforward protein precipitation step followed by solid-phase extraction for sample purification, enabling high throughput and sensitivity. The incorporation of isotope-labeled internal standards is critical in LC-MS/MS to mitigate matrix effects and variations in instrument response, thereby ensuring precise quantification.

Another key application of LC-MS/MS is in the investigation of thyroid hormone metabolism. A validated method for the simultaneous quantification of 11 thyroid hormones and their metabolites in the serum, liver, and brain tissue of rodents illustrates the technique's value in preclinical research. This method utilizes a simple protein precipitation for extraction, followed by a 10-minute chromatographic run, which permits the analysis of numerous samples in a comparatively short timeframe.

The specificity of LC-MS/MS enables the differentiation of isomeric and isobaric compounds, a frequent challenge for other analytical techniques. For instance, a comprehensive LC-MS/MS method has been developed for the analysis of 30 thyroid hormones and their metabolites, encompassing various iodothyronines, in human and animal tissues. This method underscores the importance of meticulous optimization of chromatographic conditions and mass spectrometric parameters to attain the required separation and detection limits.

Table 1: Selected LC-MS/MS Methods for Thyronine Analysis

| Analyte(s) | Matrix | Sample Preparation | Key Findings |

|---|---|---|---|

| 15 Thyroid Hormones & Metabolites | Human Serum, Urine | Protein Precipitation, Solid-Phase Extraction | A high-throughput and sensitive method was developed. |

| 11 Thyroid Hormones & Metabolites | Rodent Serum, Liver, Brain | Protein Precipitation | The method was validated for preclinical metabolic studies. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another extensively used technique for the separation and quantification of thyronines. While frequently coupled with mass spectrometry, HPLC with alternative detectors, such as ultraviolet (UV) detectors, is also utilized, especially for the analysis of samples with higher concentrations or in scenarios where mass spectrometric detection is not essential.

HPLC methods have been crucial in the quality control of synthetic thyronine preparations and in the examination of their chemical properties. A common application of HPLC is the separation of thyronine from its precursors and degradation products. The selection of the stationary phase (the column) and the mobile phase (the solvent system) is paramount for achieving the desired separation. Reversed-phase HPLC, which uses a nonpolar stationary phase with a polar mobile phase, is the most prevalent mode of chromatography for thyronine analysis.

DL-Thyronine is a racemic mixture, containing equal proportions of the D- and L-enantiomers. These enantiomers can exhibit distinct biological activities and metabolic pathways. Consequently, their separation and individual quantification are of substantial interest in pharmacological and physiological research.

Chiral HPLC is the principal method for separating thyronine enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in their differential retention on the column and subsequent separation.

A study focusing on the direct enantioseparation of D,L-thyroxine and D,L-thyronine employed a teicoplanin-based chiral stationary phase. The researchers systematically explored the impact of the mobile phase composition, including the type and concentration of the organic modifier and the pH, on retention and enantioselectivity. This research demonstrated the viability of achieving baseline separation of the D- and L-enantiomers of thyronine through a specific chiral HPLC method.

Table 2: Example of Chiral HPLC for Thyronine Enantiomers

| Chiral Stationary Phase | Mobile Phase Conditions | Application | Key Finding |

|---|

Sample Preparation and Extraction Procedures

The successful analysis of thyronines in biological matrices is heavily reliant on the sample preparation and extraction procedures. The objective is to eliminate interfering substances, such as proteins and lipids, and to concentrate the analytes of interest prior to chromatographic analysis.

Commonly employed techniques include:

Protein Precipitation: A rapid and simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. The resulting supernatant, which contains the analytes, is then collected for further processing or direct injection into the LC system.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of analytes between two immiscible liquid phases. The choice of solvents is critical for achieving efficient extraction.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that utilizes a solid sorbent to retain the analytes while interfering substances are washed away. The analytes are subsequently eluted from the sorbent with an appropriate solvent. SPE can yield cleaner extracts and higher concentration factors compared to protein precipitation.

The selection of the sample preparation method is contingent on the complexity of the matrix, the concentration of the analytes, and the specifications of the analytical method. For instance, for the analysis of low-level thyroid hormone metabolites in serum, a combination of protein precipitation and SPE might be required to attain the necessary sensitivity and remove matrix interferences.

Isotopic Methods for Metabolic Tracing

Isotopic labeling is a potent technique for tracing the metabolic fate of compounds within biological systems. By substituting one or more atoms in the thyronine molecule with a stable or radioactive isotope, researchers can monitor its absorption, distribution, metabolism, and excretion.

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used in metabolic studies. These labeled compounds can be administered to subjects, and their metabolic products can be identified and quantified using mass spectrometry. The mass shift introduced by the isotope facilitates the differentiation of the labeled compound and its metabolites from the endogenous pool.

For example, studies have employed carbon-13 labeled L-thyroxine (T4) to examine its deiodination to 3,5,3'-triiodothyronine (T3) and 3,3',5'-triiodothyronine (reverse T3). By measuring the isotopic enrichment in the various thyronine species, the rates of production and clearance can be ascertained.

Radioisotopes, such as iodine-125 (B85253) (¹²⁵I) or iodine-131 (B157037) (¹³¹I), have also been widely used in thyroid hormone research. These radioactive tracers provide very high sensitivity, enabling the detection of extremely small quantities of thyronine and its metabolites. Autoradiography, a technique that uses X-ray film to visualize the distribution of radioactive substances in tissues, has been utilized to study the localization of thyroid hormones in different organs and even within individual cells.

Development and Validation of Assays for Thyronine and its Isomers

The development of dependable and robust analytical assays is essential for acquiring accurate and reproducible data in thyronine research. Assay validation is a formal process that confirms that an analytical method is appropriate for its intended purpose.

The validation of an analytical method typically includes the evaluation of several performance characteristics:

Specificity and Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample.

Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte.

Accuracy: The proximity of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, including repeatability (within-day precision) and intermediate precision (between-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting, interfering substances from the sample matrix on the ionization of the analyte in the mass spectrometer.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Regulatory bodies, such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide guidelines for the validation of bioanalytical methods. Adherence to these guidelines is crucial for ensuring the quality and reliability of the data generated in preclinical and clinical studies.

Comprehensive validation reports for LC-MS/MS methods for the analysis of thyroid hormones and their metabolites have been published, detailing the results of all validation experiments. These reports instill confidence in the accuracy and reliability of the methods for their intended applications in thyronine research.

Table of Compounds

| Compound Name |

|---|

| This compound |

| D-Thyronine |

| L-Thyronine |

| L-Thyroxine (T4) |

| 3,5,3'-Triiodothyronine (T3) |

| 3,3',5'-Triiodothyronine (Reverse T3) |

| Acetonitrile |

| Methanol |

| Deuterium |

| Carbon-13 |

| Nitrogen-15 |

| Iodine-125 |

Biological Systems and Physiological Research

Comparative Endocrinology and DL-Thyronine

Comparative endocrinology utilizes different animal models to understand the evolution and function of hormonal systems. This compound, along with its individual isomers and metabolites, has been instrumental in this field.

A variety of animal models are employed to investigate the physiological effects of thyroid hormones. epa.gov The rat is a commonly used species for studying thyroid toxicity and the impact of thyroid hormone analogues. epa.gov Studies often involve inducing hypothyroidism through methods like surgical thyroidectomy or the administration of goitrogenic compounds such as thiouracil or methimazole (B1676384) to create a baseline for assessing the activity of thyromimetic substances. oup.comromj.org

In such models, the administration of this compound or its active metabolite 3,5-diiodo-L-thyronine (B1664108) (T2) allows researchers to observe specific physiological responses. For instance, in hypothyroid rats, T2 has been shown to mitigate mitochondrial damage and inflammation in the liver. frontiersin.org Another significant model is the Ames dwarf mouse, which has a deficiency in growth hormone, prolactin, and thyroid-stimulating hormone (TSH). aging-us.com Research on these mice has revealed that treatment with thyroxine (T4), a component of this compound, can influence body weight and interact with growth hormone, though it may not significantly affect longevity on its own. aging-us.com

The goiter prevention method in rats is another classic bioassay used to determine the thyroxine-like activity of various compounds. oup.comdeepdyve.com This method involves feeding rats a diet containing thiouracil to induce goiter, and then administering the test substance to assess its ability to prevent this enlargement of the thyroid gland. oup.com Such studies have been used to compare the oral activity of natural and synthetic thyroproteins against DL-thyroxine. oup.comdeepdyve.com

Chronic stress models in mice have also been utilized to study the interplay between stress and the neuroendocrine system, where L-tyrosine supplementation has shown therapeutic effects by influencing thyroid hormone levels. nih.gov Furthermore, to explore the effects of thyroid hormone imbalances in adult animals, middle-aged mice have been treated with thyroxine to model hyperthyroidism or with drugs like propylthiouracil (B1679721) (PTU) and methimazole to induce hypothyroidism. researchgate.net

Table 1: Animal Models in Thyroid Hormone Research

| Animal Model | Method of Induction | Key Research Focus |

|---|---|---|

| Rat | Surgical thyroidectomy, thiouracil/methimazole administration | Thyroid toxicity, goiter prevention, mitochondrial function, inflammation epa.govoup.comromj.orgfrontiersin.org |

| Ames Dwarf Mouse | Genetic mutation (Prop1df) | Growth, longevity, interaction with growth hormone aging-us.com |

| Mouse (Chronic Stress) | Random application of various stressors | Neuroendocrine response, effects of L-tyrosine nih.gov |

| Mouse (Adult) | Administration of thyroxine or goitrogens (PTU, methimazole) | Effects of hyper- and hypothyroidism on the adult brain researchgate.net |

The thyroid hormone signaling system is ancient and highly conserved across vertebrates, playing a critical role in development, metabolism, and homeostasis. nih.gov The synthesis of iodothyronines, such as thyroxine, predates the evolution of metazoans. researchgate.net The core components of this signaling pathway, including the enzymes for hormone synthesis and the thyroid hormone receptors (TRs), are found in both vertebrate and non-vertebrate chordates, suggesting a deep evolutionary origin. researchgate.net

Thyroid hormones and their metabolites are utilized by a diverse range of species, even those without a thyroid gland, who may acquire them from their diet. mdpi.com This indicates that the ability to respond to iodothyronines evolved early, initially perhaps as a way to sense environmental cues related to food availability. nih.govmdpi.com

The primary secreted form of thyroid hormone is thyroxine (T4), which is considered a prohormone. jst.go.jpmdpi.com It is converted in peripheral tissues to the more biologically active form, 3,5,3'-triiodothyronine (T3), by deiodinase enzymes. jst.go.jpmdpi.com This conversion is a key regulatory step. jst.go.jp T3 then binds to nuclear thyroid hormone receptors (TRα and TRβ), which act as ligand-inducible transcription factors to regulate gene expression. nih.govfrontiersin.org However, evidence also points to non-genomic mechanisms of thyroid hormone action, which are mediated through binding to sites on the plasma membrane or in the cytoplasm and may predate the nuclear receptor system. researchgate.netmdpi.com

The evolution of a sophisticated thyroid hormone signaling pathway, allowing for the coordination of metabolic and developmental processes in response to environmental stimuli, was likely a significant selective advantage. nih.gov

Animal Models in Thyroid Hormone Research

This compound in Specific Biological Processes

This compound and its derivatives exert profound effects on a wide array of physiological functions, from orchestrating growth and development to fine-tuning metabolic rate and influencing the synthesis of essential molecules.

Thyroid hormones are indispensable for normal growth and development, particularly during fetal and adolescent stages. longdom.orgbioscientifica.com They are crucial for the maturation of multiple organ systems, including the brain and bones. longdom.orgbioscientifica.com In the developing fetus, thyroid hormones promote the general accretion of mass and trigger specific developmental events. bioscientifica.com They also play a role in the terminal differentiation of tissues as birth approaches, ensuring processes like pulmonary gas exchange and thermogenesis are functional for neonatal survival. bioscientifica.com

The effects of thyroid hormones on growth are mediated both directly, through anabolic effects on metabolism, and indirectly, by modulating the action of other growth factors. bioscientifica.com Studies in Ames dwarf mice, which are deficient in growth hormone, have shown that treatment with thyroxine can stimulate somatic growth. aging-us.com However, the interaction is complex, as combined treatment with growth hormone and thyroxine in these mice rescued somatic growth without the same negative impact on lifespan seen with growth hormone alone. aging-us.com

A primary and well-documented function of thyroid hormones is the regulation of metabolism and energy expenditure. frontiersin.orglongdom.org They directly influence the basal metabolic rate (BMR), which is the energy the body consumes at rest. longdom.orgnbn-resolving.de Increased levels of thyroid hormone lead to a higher BMR, resulting in greater calorie consumption and heat production, a process known as thermogenesis. longdom.org

Thyroid hormones modulate all components of total energy expenditure (TEE), including resting energy expenditure (REE), the thermic effect of food, and activity-related energy expenditure. nih.gov They achieve this by promoting ATP utilization through various metabolic cycles, such as lipolysis/lipogenesis and protein synthesis/catabolism. nih.gov Furthermore, they stimulate mitochondrial biogenesis and can uncouple oxidative phosphorylation, diverting energy into heat. nih.gov

The metabolite 3,5-diiodo-L-thyronine (T2) has garnered significant attention for its metabolic effects. nih.gov Research indicates that T2 can increase metabolic rate and prevent high-fat diet-induced obesity in animal models. mdpi.com It appears to exert these effects, at least in part, by directly targeting mitochondria and stimulating fatty acid oxidation. pagepressjournals.orgnih.govfrontiersin.org Studies have shown that T2 administration can lead to reduced fat mass, lower serum cholesterol and triglycerides, and prevent liver steatosis. frontiersin.orgmdpi.com

Table 2: Effects of 3,5-Diiodo-L-Thyronine (T2) on Metabolic Parameters in High-Fat Diet (HFD) Fed Rats

| Parameter | Control (HFD) | HFD + T2 | Outcome | Reference |

|---|---|---|---|---|

| Body Weight | Increased | Lower than HFD | Prevention of weight gain | frontiersin.org |

| Fat Mass | Increased | Lower than HFD | Reduction in adiposity | frontiersin.org |

| Serum Cholesterol (mg/dl) | 75 ± 6 | 61 ± 3 | Reduction | nih.gov |

| Serum Triglycerides (mg/dl) | 195 ± 25 | 135 ± 25 | Reduction | nih.gov |

| Liver Fatty Acid Oxidation | Normal | Higher | Stimulation | frontiersin.org |

Thyroid hormones exert significant control over gene expression and protein synthesis. nbn-resolving.de The primary mechanism involves the binding of T3 to nuclear thyroid hormone receptors, which then modulate the transcription of target genes. frontiersin.org This genomic action is fundamental to many of the physiological effects of thyroid hormones.

In skeletal muscle, thyroid hormones influence both the synthesis and breakdown of proteins. nbn-resolving.de At physiological concentrations, they have both anabolic and catabolic effects, but in a hyperthyroid state, protein catabolism predominates. nbn-resolving.de Thyroid hormones can induce the expression of genes that code for proteins essential for muscle contractile and metabolic properties. researchgate.net The major effect on protein synthesis in skeletal muscle appears to be at the pre-translational level, controlling the total cellular concentration of RNA. sci-hub.se

Research has also identified non-genomic actions of thyroid hormones that can influence protein synthesis. sci-hub.se For example, they can interact with insulin (B600854) to regulate gene expression at the post-transcriptional level, enhancing the rate of mRNA translation. sci-hub.se The metabolite T2 has been shown to have effects that are independent of protein synthesis, suggesting a direct action on cellular components like mitochondria. mdpi.com

Neurological and Neurodevelopmental Implications

The fundamental structure of thyronine is the backbone for thyroid hormones, which are essential for the normal development and function of the central nervous system. nih.gov Thyroid hormone deficiency during critical perinatal periods can lead to severe and irreversible neurological damage. bioscientifica.comfrontiersin.org The biologically active forms, triiodothyronine (T3) and thyroxine (T4), which are iodinated derivatives of thyronine, regulate key neurodevelopmental processes including neurogenesis, neuronal and glial cell differentiation, cell migration, synaptogenesis, and myelination. nih.govbioscientifica.com

In humans, congenital hypothyroidism, if not promptly treated, can result in significant long-term impacts on behavior, cognition, speech, and hearing. bioscientifica.com Even with treatment, subtle abnormalities in language and visuo-spatial skills may persist, suggesting that brain development is sensitive to thyroid hormone levels not just after birth, but also during the fetal period. bioscientifica.com Maternal hypothyroidism has been linked to poorer neuropsychological outcomes in offspring. bioscientifica.com A key neuropathological finding associated with thyroid hormone insufficiency is a decrease in parvalbumin in GABAergic neurons. frontiersin.org

Table 1: Neurological and Neurodevelopmental Processes Influenced by Thyroid Hormones

| Process | Role of Thyroid Hormones (T3/T4) | Consequences of Deficiency (Hypothyroidism) |

| Neurogenesis | Influences the generation of new neurons. nih.gov | Reduction in total cell numbers in regions with significant postnatal neurogenesis (e.g., hippocampus, cerebellum). nih.gov |

| Cell Migration & Differentiation | Regulates the migration of neurons to their final positions and their differentiation into specialized cells. nih.govbioscientifica.com | Retarded development of the neuropil, smaller and more densely packed neurons, delayed cell migration. nih.govbioscientifica.com |

| Synaptogenesis | Promotes the formation of synapses, the connections between neurons. nih.govbioscientifica.com | Diminished dendritic branching and altered distribution of dendritic spines. bioscientifica.com Reduced synaptophysin expression. nih.gov |

| Myelination | Controls the process of forming the myelin sheath around axons, which is crucial for efficient nerve impulse transmission. bioscientifica.comfrontiersin.org | Deficiencies of myelination in the cerebral cortex, visual and auditory cortex, hippocampus, and cerebellum. bioscientifica.com |

Interplay with Other Endocrine Systems

The endocrine system functions as a complex, interconnected network. Hormones derived from thyronine are primarily regulated by the hypothalamic-pituitary-thyroid (HPT) axis, but they also exert significant influence on, and are influenced by, other major endocrine pathways, most notably those governing reproduction. nih.govmdpi.com

Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation

The regulation of thyroid hormone synthesis and secretion is governed by the hypothalamic-pituitary-thyroid (HPT) axis, a classic example of a negative feedback loop in the neuroendocrine system. wikipedia.org This axis is responsible for maintaining metabolic homeostasis. wikipedia.orgfrontiersin.org The process begins in the hypothalamus, which senses low circulating levels of thyroid hormones and responds by releasing thyrotropin-releasing hormone (TRH). wikipedia.orgnih.govcambridge.org

TRH travels through the hypothalamic-hypophyseal portal system to the anterior pituitary gland, where it stimulates specialized cells called thyrotrophs to produce and secrete thyroid-stimulating hormone (TSH), also known as thyrotropin. nih.govcambridge.org TSH is released into the general circulation and acts on the thyroid gland, binding to TSH receptors on the surface of thyroid follicular cells. wikipedia.orgfrontiersin.org This binding stimulates the thyroid gland to synthesize and release the two primary thyroid hormones: thyroxine (T4) and, to a lesser extent, triiodothyronine (T3). wikipedia.orgnih.gov

The vast majority of hormone produced by the thyroid is T4, which is considered a prohormone. nih.gov Most of the biologically active T3 is generated in peripheral tissues, such as the liver and kidneys, through the enzymatic removal of an iodine atom from T4 by deiodinase enzymes. wikipedia.orgoup.com These active thyroid hormones, T3 and T4, then circulate throughout the body to regulate metabolism. msdmanuals.com Crucially, they also exert negative feedback control over the HPT axis by inhibiting the secretion of TRH from the hypothalamus and TSH from the anterior pituitary, thus ensuring that thyroid hormone levels are maintained within a narrow, optimal range. wikipedia.orgnih.govoup.com

Table 2: Key Hormones of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

| Hormone | Abbreviation | Gland of Origin | Primary Function in HPT Axis |

| Thyrotropin-Releasing Hormone | TRH | Hypothalamus | Stimulates the anterior pituitary to release TSH. wikipedia.orgfrontiersin.orgnih.gov |

| Thyroid-Stimulating Hormone | TSH | Anterior Pituitary | Stimulates the thyroid gland to produce and secrete T3 and T4. wikipedia.orgcambridge.org |

| Thyroxine (Tetraiodothyronine) | T4 | Thyroid Gland | The main hormone secreted by the thyroid; converted to the more active T3 in peripheral tissues; exerts negative feedback on the hypothalamus and pituitary. wikipedia.orgnih.gov |

| Triiodothyronine | T3 | Thyroid Gland & Peripheral Tissues | The most biologically active thyroid hormone; exerts potent negative feedback on the hypothalamus and pituitary. wikipedia.orgnih.gov |

Interactions with Reproductive Functions

Thyroid hormones are vital for the normal function of the reproductive system in both males and females. oup.comoup.com Their influence is mediated through direct actions on reproductive tissues and indirect interactions with other hormones. nih.govoup.com Receptors for thyroid hormones are expressed in human oocytes, granulosa cells, and the placenta, indicating a direct role in ovarian and uterine function. mdpi.comoup.com Thyroid hormones can potentiate the effects of follicle-stimulating hormone (FSH) by promoting the proliferation of granulosa cells and increasing the expression of FSH receptors. mdpi.com

The interplay with sex hormones is complex and often bidirectional. nih.gov Thyroid hormones influence the synthesis, secretion, and action of reproductive hormones like estrogen and progesterone. nih.gov Conversely, sex hormones can affect thyroid function; for example, high estrogen levels increase the production of thyroxine-binding globulin, which transports thyroid hormones in the blood. mdpi.comoup.com At the hypothalamic level, thyroid hormones help regulate the secretion of gonadotropin-releasing hormone (GnRH), a key initiator of the reproductive cascade. nih.govoup.com

Disruptions in thyroid hormone levels are clearly linked to reproductive health issues. In females, both hyperthyroidism and hypothyroidism can lead to menstrual disturbances, with hyperthyroidism often associated with hypomenorrhea (scant flow) and hypothyroidism with oligomenorrhea (infrequent periods). oup.com In males, hyperthyroidism has been associated with abnormalities in sperm motility, while hypothyroidism is linked to poor sperm morphology. oup.com Animal studies corroborate these findings; for example, administration of L-thyroxine to mice resulted in a significant reduction in the weight of gonads and accessory sex organs in both sexes. informaticsjournals.co.in

Table 3: Research Findings on the Interaction of Thyroid Hormones with Reproductive Functions

| System/Parameter | Effect of Hyperthyroidism (Excess Thyroid Hormone) | Effect of Hypothyroidism (Deficient Thyroid Hormone) |

| Female Menstrual Cycle | Associated with hypomenorrhea and polymenorrhea. oup.com | Associated with oligomenorrhea. oup.com |

| Female Fertility | Linked to reduced fertility. oup.com | Linked to reduced fertility. oup.com |

| Male Sperm Quality | Induces abnormalities in sperm motility. oup.com | Associated with abnormalities in sperm morphology. oup.com |

| Gonadotropin Levels (LH/FSH) | Known to increase the secretion of Luteinizing Hormone (LH). nih.gov | Can cause an increase in prolactin, leading to hypogonadotrophic anovulation. oup.com |

| Sex Hormone Levels | Associated with increased levels of total estradiol (B170435) and testosterone. nih.gov | Effects can be contrary to hyperthyroidism, though findings vary across species. nih.gov |

| Gonadal and Accessory Organ Weight (Animal Studies) | L-thyroxine administration in mice caused a significant decrease in the weight of gonads and accessory sex organs. informaticsjournals.co.in | Untreated hypothyroidism in rats can lead to an arrest of sexual maturity. oup.com |

Therapeutic Research and Clinical Applications Mechanistic & Theoretical Focus Only

Exploration of DL-Thyronine and Analogues in Metabolic Disorders

The exploration of this compound and its synthetic analogs in metabolic disorders is driven by the well-established role of thyroid hormones in regulating metabolism. nih.govnih.gov Researchers are particularly interested in developing thyromimetics that can replicate the beneficial metabolic effects of thyroid hormones while minimizing potential side effects. nih.govfrontiersin.org

Thyroid hormones and their analogs are being investigated for their potential in treating non-alcoholic fatty liver disease (NAFLD) due to their role in lipid metabolism. frontiersin.orgxiahepublishing.com The liver is a major target for thyroid hormone action, and the thyroid hormone receptor β (TRβ) is the predominant isoform expressed in this organ. nih.gov Activation of TRβ has been shown to increase the metabolic rate in the liver, which could lead to a reduction in lipid content. nih.gov

Preclinical studies have shown that thyroid hormone analogs can be effective in treating liver steatosis. frontiersin.org For instance, the synthetic thyroid hormone analog GC-1 has been shown to reduce lipid accumulation in animal models of NAFLD. researchgate.net The mechanism behind this effect is believed to involve the stimulation of lipid oxidation and the reduction of lipid synthesis in hepatocytes. xiahepublishing.com Furthermore, studies have indicated that intrahepatic thyroid hormone concentrations may be decreased in patients with NAFLD, suggesting that supplementation with thyroid hormone or its analogs could be beneficial. xiahepublishing.coma-star.edu.sg In rodent models, the thyroid hormone metabolite 3,5-diiodo-L-thyronine (B1664108) (3,5-T2) has been shown to decrease liver fat. xiahepublishing.com

Research has also highlighted that impaired sensitivity to thyroid hormone may be associated with an increased risk of developing NAFLD. frontiersin.org This suggests that enhancing thyroid hormone signaling in the liver could be a viable therapeutic strategy.

Table 1: Investigated Thyroid Hormone Analogues in NAFLD

| Compound/Analogue | Investigated Effect in NAFLD Models | Mechanism of Action Focus |

| Resmetirom (MGL-3196) | Effective in treating liver steatosis in preclinical models and patients. frontiersin.org | Highly selective THRβ agonist, preferentially localizes to the liver. alzdiscovery.org |

| Eprotirome | Effective in treating liver steatosis in preclinical models. frontiersin.org | TRβ selective thyromimetic. frontiersin.org |

| Sobetirome (B1681897) (GC-1) | Reduces lipid accumulation in animal models of NAFLD. researchgate.net | Preferentially binds THRβ1. researchgate.net Enhances lowering of cholesterol and triglycerides. frontiersin.org |

| 3,5-diiodo-L-thyronine (T2) | Lowers excess fat in cultured hepatocytes and decreases liver fat in rats. xiahepublishing.com | Stimulates lipid oxidation and reduces lipid accumulation. xiahepublishing.com |

| VK2809 (MB07811) | Investigated for NAFLD. alzdiscovery.org | Next-generation thyromimetic. alzdiscovery.org |

The role of thyroid hormones in lipid metabolism extends to the regulation of cholesterol levels, making their analogs a point of interest for treating hypercholesterolemia and dyslipidemia. hormones.grbioscientifica.com Thyroid hormones are known to increase the expression of the low-density lipoprotein (LDL) receptor gene, which enhances the clearance of LDL cholesterol from the blood. hormones.grscielo.org.mx They also stimulate cholesteryl ester transfer protein (CETP), which is involved in reverse cholesterol transport. hormones.gr

Hypothyroidism is often associated with elevated levels of total cholesterol, LDL-C, and triglycerides. bioscientifica.comfrontiersin.org This has led to the investigation of thyromimetics that can selectively lower cholesterol without causing the adverse cardiac effects associated with hyperthyroidism. frontiersin.org

Several thyroid hormone analogs have shown promise in preclinical and early clinical studies for their lipid-lowering effects. For example, the TRβ-selective agonist Sobetirome (GC-1) has been shown to lower cholesterol and triglycerides in animal models. frontiersin.org Eprotirome (KB2115) also demonstrated significant reductions in LDL-c, apoB, triglycerides, and lipoprotein(a) in clinical trials. alzdiscovery.org The mechanism for these effects is believed to be the activation of hepatic TRβ, leading to increased cholesterol clearance. frontiersin.org Furthermore, studies with 3,5-diiodo-l-thyronine (T2) and T3 in LDL receptor-knockout mice have shown a dramatic reduction in circulating total and VLDL/LDL cholesterol, suggesting a non-LDL receptor-mediated pathway for cholesterol reduction that involves decreased liver apolipoprotein B (apoB) production. nih.govresearchgate.net

Table 2: Thyroid Hormone Analogues and their Effects on Lipid Profiles

| Compound/Analogue | Effect on Lipid Profile | Mechanistic Focus |

| Sobetirome (GC-1) | Lowers cholesterol and triglycerides. frontiersin.org | Enhances reverse cholesterol transport by increasing HDL and LDL receptor activity. frontiersin.org |

| Eprotirome (KB2115) | Reduces serum cholesterol, ApoB, and triglycerides. frontiersin.orgalzdiscovery.org | TRβ selective thyromimetic. frontiersin.org |

| 3,5-diiodo-L-thyronine (T2) | Reduces circulating total and VLDL/LDL cholesterol. nih.gov | Decreases liver apolipoprotein B (ApoB) production. nih.govresearchgate.net |

| D-thyronines | Can reduce serum cholesterol. ohsu.edu | Early generation thyromimetics. ohsu.edu |

| 3,5-diiodothyropropionic acid (DITPA) | Improved lipid profile. endocrine.org | Thyroid hormone analogue with selective cardiotonic activity. endocrine.org |

Non-alcoholic Fatty Liver Disease (NAFLD) and Steatosis

Cardioprotective Mechanisms and Cardiovascular Research

Thyroid hormones exert significant effects on the cardiovascular system, and research into this compound and its analogs has uncovered potential cardioprotective mechanisms. frontiersin.orgmdpi.com These investigations focus on how these compounds can mitigate cardiac injury and improve heart function at a molecular level.

Myocardial ischemia-reperfusion (I/R) injury is a critical area of cardiovascular research where thyroid hormones and their analogs have shown potential therapeutic benefits. nih.govplos.org Studies have demonstrated that thyroid hormone treatment can limit I/R injury by balancing pro-apoptotic and pro-survival signaling pathways. nih.gov This protective response is dependent on the thyroid hormone receptor α1 (TRα1). nih.gov

The administration of T3 has been shown to be cardioprotective during reperfusion after ischemia, as evidenced by reduced enzyme release and improved contractile recovery in isolated rat hearts. nih.gov In animal models, T3 treatment following myocardial infarction has been shown to improve left ventricular function and reduce myocyte apoptosis in the border area of the infarct. nih.govnih.govnih.gov The mechanism is thought to involve the activation of the Akt signaling pathway, a key regulator of cell survival. nih.gov Furthermore, the thyroid hormone metabolite 3-iodothyronamine (B1242423) (T1AM) has demonstrated a cardioprotective effect in models of I/R injury in isolated hearts. frontiersin.org The protective effects of T1AM appear to involve protein kinase C and ATP-dependent K+ channels. unipi.it

The effects of thyroid hormones on cardiac myocytes are mediated through both genomic and non-genomic pathways. frontiersin.orgjacc.org Genomic effects involve the binding of T3 to nuclear receptors (TRα and TRβ), which then regulate the transcription of specific genes that control cardiac contractility and function. jacc.org For instance, T3 positively regulates the expression of α-myosin heavy chain (the "fast" myosin) and negatively regulates β-myosin heavy chain (the "slow" myosin). jacc.org

Non-genomic mechanisms involve the direct modulation of ion channels in the cardiomyocyte membrane and the activation of intracellular signaling cascades. frontiersin.org Thyroid hormones can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cardiomyocyte growth and survival. nih.govnih.gov This pathway has been shown to be involved in the anti-apoptotic effects of T3 in cardiomyocytes. nih.govnih.gov The suppression of p38 mitogen-activated protein kinase (MAPK) signaling is another mechanism through which thyroid hormones exert their cardioprotective effects. jacc.orgnih.gov

Myocardial Ischemia-Reperfusion Injury

Investigational Uses in Thyroid-Related Conditions (Mechanism-focused)

The primary application of thyroid hormone analogs has been in the management of thyroid-related conditions, with a focus on overcoming specific mechanistic challenges. eur.nl Research in this area aims to develop compounds that can selectively target certain tissues or pathways, thereby providing therapeutic benefits where standard treatments are inadequate.

Thyroid hormone analogs have been explored for rare thyroid hormone signaling disorders such as resistance to thyroid hormone β (RTHβ) and MCT8 deficiency. eur.nl In these conditions, the goal is to use analogs that can bypass defective transporters or bind to mutant thyroid hormone receptors. eur.nl For example, in RTHβ, where there is reduced sensitivity to thyroid hormone, analogs are being investigated to overcome this resistance. eur.nl

The development of thyromimetics with tissue-selective actions is a key area of research. nih.gov The aim is to create molecules that can, for instance, exert beneficial effects on the liver and cholesterol metabolism without causing the negative effects of hyperthyroidism on the heart and other tissues. nih.gov This involves designing analogs that have a higher affinity for specific thyroid hormone receptor isoforms, such as TRβ, which is highly expressed in the liver. nih.gov

Furthermore, the study of thyroid hormone metabolites, such as 3,5-T2 and 3-iodothyronamine (T1AM), is providing new insights into the complex signaling of the thyronine skeleton. researchgate.net These metabolites have been shown to have distinct physiological actions compared to T3 and T4, and their potential therapeutic uses are an active area of investigation. frontiersin.org

Hypothyroidism Management (Beyond Simple Replacement)

Standard hypothyroidism management involves hormone replacement with synthetic levothyroxine (L-T4), a derivative of the L-isomer of thyronine. bpac.org.nzthyroid.org The body naturally converts L-T4 to the more active L-triiodothyronine (T3). bpac.org.nzfrontiersin.org However, a subset of patients on L-T4 monotherapy continue to experience hypothyroid symptoms despite achieving normal thyrotropin (TSH) levels. frontiersin.org This has spurred research into alternative strategies that go beyond simple replacement, focusing on the nuanced roles of different thyronine compounds.

One area of investigation is the metabolic consequence of L-T4 monotherapy. Studies have shown that this treatment can result in lower serum T3 concentrations and a higher ratio of free T4 to free T3 compared to healthy individuals, even with a normalized TSH. nih.gov This biochemical imbalance is thought to contribute to persistent symptoms in some patients, leading to research on combination therapies involving both L-T4 and L-T3 (liothyronine). frontiersin.orgnih.gov

Further research seeks to develop novel delivery systems for thyronine compounds to better mimic natural thyroid function. For example, the development of slow-release T3 formulations and metal-coordinated poly-zinc-liothyronine are being explored to provide more stable circulating T3 levels, potentially offering a more physiological approach to hormone replacement. nih.gov

This compound in Anti-Inflammatory and Antioxidant Research